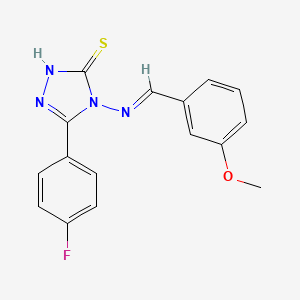
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C28H20BrClN2O4 and a molecular weight of 563.84 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and benzoyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Chlorobenzylation: The attachment of a 4-chlorobenzyl group to the intermediate compound.
Benzoylation: The addition of a benzoyl group to form the final product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity
Análisis De Reacciones Químicas
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms can participate in halogen bonding, while the benzoyl groups can engage in π-π interactions with aromatic systems. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are limited .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-2-(2-(2-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate include:
4-Bromo-2-(2-(4-((4-chlorobenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl 4-methylbenzoate: This compound has a similar structure but includes a methyl group on the benzoate moiety.
4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether: This compound features a similar bromine and chlorine substitution pattern but differs in the ether linkage.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
769152-05-8 |
|---|---|
Fórmula molecular |
C28H20BrClN2O4 |
Peso molecular |
563.8 g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H20BrClN2O4/c29-22-12-15-25(36-28(34)20-6-2-1-3-7-20)21(16-22)17-31-32-27(33)24-8-4-5-9-26(24)35-18-19-10-13-23(30)14-11-19/h1-17H,18H2,(H,32,33)/b31-17+ |
Clave InChI |
SQDLIKKWJIZLSG-KBVAKVRCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![Benzyl 2-(4-acetoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024541.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
![2-(2,3-Dimethoxybenzylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12024548.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12024565.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12024576.png)
![5-(4-Bromophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024578.png)
![5-[4-(dimethylamino)phenyl]-4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024579.png)

![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12024584.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-M-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12024609.png)
